6-Bromo-2-phenylindolizine
Overview
Description
6-Bromo-2-phenylindolizine is a heterocyclic compound that belongs to the indolizine family. . The presence of a bromine atom at the 6-position and a phenyl group at the 2-position of the indolizine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenylindolizine can be achieved through various synthetic routes. One common method involves the cyclization of 2-phenylpyridine with a brominating agent. The reaction typically proceeds under mild conditions, using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenylindolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the indolizine ring can lead to the formation of reduced indolizine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed
Substitution: Formation of 6-substituted-2-phenylindolizine derivatives.
Oxidation: Formation of this compound-3-one.
Reduction: Formation of 6-bromo-2-phenylindolizidine.
Scientific Research Applications
6-Bromo-2-phenylindolizine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer, antiviral, and anti-inflammatory agents.
Biological Studies: The compound is used in studies investigating the biological activity of indolizine derivatives, including their interactions with various biological targets.
Material Science: Due to its unique electronic properties, this compound is explored for use in organic electronics and fluorescent materials.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenylindolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenyl group contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects . Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindolizine: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-2-phenylindolizine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and biological effects.
6-Bromoindolizine: Lacks the phenyl group, affecting its overall chemical behavior and applications.
Uniqueness
6-Bromo-2-phenylindolizine is unique due to the combined presence of the bromine atom and phenyl group, which imparts distinct chemical reactivity and biological activity. This combination allows for targeted modifications and the development of derivatives with specific properties for various applications .
Properties
IUPAC Name |
6-bromo-2-phenylindolizine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-13-6-7-14-8-12(9-16(14)10-13)11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXRAGNSMRNYHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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